Heterocyclic fatty acids
Heterocyclic fatty acids are a class of organic compounds characterized by the presence of at least one heteroatom, such as nitrogen, oxygen, or sulfur, within a cyclic structure attached to a fatty acid chain. These molecules exhibit unique chemical properties and biological activities due to their combined functionalities.
Structurally, these compounds can be categorized into various subtypes based on the type of heterocyclic ring involved, such as pyrrolidone, oxazoline, thiazole, or pyridine rings. The presence of both a fatty acid moiety and a heterocyclic group endows them with diverse applications in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, heterocyclic fatty acids are often used as precursors for synthesizing drugs due to their potential to modulate various biological pathways. They can serve as ligands for receptors or enzymes, acting as agonists or antagonists depending on the specific structural features. Additionally, they may possess antimicrobial, anti-inflammatory, or antioxidant properties.
In agrochemicals, these compounds can act as herbicides, fungicides, or pesticides by targeting specific plant or fungal mechanisms. Their ability to interact with biological membranes and enzymes makes them valuable in formulating effective crop protection products.
Overall, heterocyclic fatty acids represent a promising area for research and development across multiple sectors due to their multifunctional characteristics and potential therapeutic and industrial applications.

関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
推奨される供給者
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-
-
-
Methyl-d3 Paraben Cas No: 1216543-26-8
-
-